molecular formula C11H12O2 B1347249 2-(2-Methyl-allyloxy)-benzaldehyde CAS No. 38002-87-8

2-(2-Methyl-allyloxy)-benzaldehyde

Cat. No.: B1347249
CAS No.: 38002-87-8
M. Wt: 176.21 g/mol
InChI Key: JMLPELHBEYALIG-UHFFFAOYSA-N
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Description

2-(2-Methyl-allyloxy)-benzaldehyde is an organic compound characterized by the presence of an allyloxy group attached to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-allyloxy)-benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with 2-methylallyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the allyloxy linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-allyloxy)-benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as halides and amines can react with the allyloxy group under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-(2-Methyl-allyloxy)-benzoic acid.

    Reduction: 2-(2-Methyl-allyloxy)-benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methyl-allyloxy)-benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-allyloxy)-benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The allyloxy group may also participate in interactions with biological membranes, affecting their properties.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methyl-allyloxy)-benzoic acid: Formed by the oxidation of 2-(2-Methyl-allyloxy)-benzaldehyde.

    2-(2-Methyl-allyloxy)-benzyl alcohol: Formed by the reduction of this compound.

    2-(2-Methyl-allyloxy)-phenol: A related compound with a hydroxyl group instead of an aldehyde group.

Uniqueness

This compound is unique due to the presence of both an allyloxy group and an aldehyde group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-(2-methylprop-2-enoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-9(2)8-13-11-6-4-3-5-10(11)7-12/h3-7H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLPELHBEYALIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70324442
Record name 2-(2-Methyl-allyloxy)-benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38002-87-8
Record name 2-[(2-Methyl-2-propen-1-yl)oxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38002-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 406744
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038002878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 38002-87-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406744
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Methyl-allyloxy)-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70324442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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